molecular formula C11H10N2O4 B3073860 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid CAS No. 1018255-28-1

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid

Cat. No.: B3073860
CAS No.: 1018255-28-1
M. Wt: 234.21 g/mol
InChI Key: CMNRQDCKHTZJHV-UHFFFAOYSA-N
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Description

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid ( 1018255-28-1) is a high-purity chemical reagent featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is supplied for research purposes to support the discovery and development of novel therapeutic agents. The 1,3,4-oxadiazole class of compounds has demonstrated significant potential in pharmacological screening, particularly in the fields of infectious disease and oncology. Scientific literature on analogous structures reveals that 1,3,4-oxadiazole derivatives exhibit potent antimicrobial properties , showing activity against a range of gram-positive and gram-negative bacterial strains . Furthermore, related 1,3,4-oxadiazole-based molecules have been synthesized and evaluated for their antitumor activity , with some compounds showing a selective influence against various human cancer cell lines, including leukemia and renal cancer . Researchers can utilize this compound as a key synthetic intermediate or as a standard in bio-screening assays to investigate these mechanisms further. It is characterized by its molecular formula (C₁₁H₁₀N₂O₄) and a molecular weight of 234.21 g/mol . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-8-4-2-3-7(5-8)11-13-12-9(17-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNRQDCKHTZJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with chloroacetic acid under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-[5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. The specific compound 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid has been studied for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Studies

  • Tubulin Polymerization Inhibition : A study demonstrated that oxadiazole derivatives significantly increased the percentage of apoptotic cells in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . This suggests that this compound may serve as a lead compound for developing new anticancer agents.
  • Mechanism of Action : The mechanism involves binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . The structure-activity relationship (SAR) studies highlight that modifications on the phenyl ring can enhance potency against various cancer types.

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been documented extensively. This compound shows potential as an antibacterial agent.

Research Findings

  • Broad-Spectrum Activity : Compounds with oxadiazole structures have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that the introduction of methoxy groups enhances lipophilicity, improving membrane penetration and antibacterial activity .

Anti-inflammatory Effects

Oxadiazole derivatives are also being explored for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Experimental Evidence

  • Cytokine Inhibition : Research has indicated that oxadiazole compounds can reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Potential

Recent studies have begun to explore the neuroprotective effects of oxadiazole derivatives. The ability to cross the blood-brain barrier makes this compound a candidate for neurodegenerative disease therapies.

Preliminary Studies

  • Neuroprotection in Animal Models : Animal studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage . Further research is needed to establish the specific mechanisms involved.

Synthesis and Structural Variations

The synthesis of this compound typically involves cyclization reactions starting from acyclic precursors. Variations in substituents on the phenyl ring can lead to significant changes in biological activity.

Synthetic Pathways

Reaction TypeStarting MaterialsConditionsYield
CyclizationHydrazonesAcidic MediumHigh
SubstitutionAcyclic PrecursorsHeatModerate

Mechanism of Action

The mechanism of action of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic Acid
  • Structure : Differs by the methoxy group at the para position instead of meta.
  • Impact: The para-methoxy substitution may alter electronic distribution and steric interactions.
  • Synthesis : Similar to the target compound but requires para-methoxy-substituted intermediates.
4-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)oxy)butanoic Acid (Compound 11)
  • Structure: Features a 2,4-dichlorophenyl group (electron-withdrawing) and a butanoic acid linker.
  • Impact: Chlorine substituents increase lipophilicity, improving membrane permeability but reducing aqueous solubility.
  • Biological Activity : Demonstrated potent inhibitory activity against Rho/Myocar enzymes, suggesting electron-withdrawing groups enhance target engagement .
2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic Acid
  • Structure : Contains a 4-chlorophenyl group and a sulfanyl (thioether) linker.
  • Impact : The chlorine atom increases lipophilicity, while the sulfur atom reduces hydrogen-bonding capacity compared to oxygen. This may influence metabolic stability and bioavailability .

Linker Modifications

2-(((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)acetic Acid (Compound 13)
  • Structure : Incorporates a methylthio (-SCH₂-) linker instead of a direct acetic acid attachment.
  • Impact: The thioether linkage introduces flexibility and may enhance resistance to enzymatic degradation.
  • Synthesis : Requires S-alkylation steps with 2-mercaptoacetic acid, yielding 49–94% depending on conditions .
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate
  • Structure : Esterified acetic acid (ethyl ester) with a sulfanyl linker.
  • Impact : The ester group acts as a prodrug, improving cell membrane penetration. Hydrolysis in vivo releases the active acetic acid form .

Heterocycle and Functional Group Additions

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetic Acid
  • Structure : Substituted with a 2-hydroxyphenyl group and thio linker.
  • Impact : The hydroxyl group enables hydrogen bonding, enhancing solubility but increasing susceptibility to oxidation. This compound showed antimicrobial activity in preliminary studies .
2-[5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl]acetic Acid
  • Structure : Features a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent.

Solubility and Lipophilicity

  • Target Compound : The meta-methoxy group balances moderate polarity (logP ~1.5–2.0), offering better aqueous solubility than chlorinated analogs (e.g., logP ~2.5–3.0 for dichlorophenyl derivatives) .
  • Chlorinated Analogs : Higher logP values improve blood-brain barrier penetration but may limit solubility in hydrophilic environments .

Spectral Characterization

  • NMR Data : The target compound’s ¹H NMR shows characteristic peaks for the methoxy group (~δ 3.8 ppm) and aromatic protons (~δ 7.3–7.5 ppm). Chlorinated analogs exhibit downfield shifts for aromatic protons due to electron-withdrawing effects (e.g., δ 7.6–8.0 ppm) .
  • HRMS : Confirms molecular ion peaks at m/z 234.0753 (target) vs. 359.9 [M+MeOH+Na]⁺ for dichlorophenyl analogs .

Biological Activity

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various applications in pharmacology.

  • Molecular Formula : C₁₅H₁₃N₃O₂
  • Molecular Weight : 267.283 g/mol
  • CAS Number : 88185-03-9

Structural Characteristics

The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines.

Case Studies

  • Cytotoxic Activity :
    • A study demonstrated that derivatives of oxadiazoles displayed cytotoxic effects against human breast adenocarcinoma (MCF-7) and human melanoma (MEL-8) cell lines. The IC₅₀ values were significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Flow cytometry assays indicated that these compounds induce apoptosis through the activation of caspase pathways and upregulation of p53 protein levels, suggesting a mechanism that may involve cell cycle arrest and programmed cell death .

Anti-inflammatory Effects

In addition to anticancer properties, compounds in this category have shown promise as anti-inflammatory agents. The oxadiazole moiety is associated with the modulation of inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of oxadiazole derivatives. Preliminary data suggest that these compounds may exhibit activity against a range of bacterial strains, indicating potential applications in treating infections .

Research Findings Table

Biological ActivityCell Line/ModelIC₅₀ ValueMechanism
CytotoxicityMCF-70.65 μMApoptosis induction via caspase activation
CytotoxicityMEL-82.41 μMp53 upregulation and cell cycle arrest
Anti-inflammatoryIn vitro modelsN/AModulation of inflammatory cytokines
AntimicrobialVarious bacteriaN/ADisruption of bacterial cell wall synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid, and what factors influence yield optimization?

  • Methodological Answer : The compound is typically synthesized via cyclization of hydrazide precursors with carboxylic acid derivatives. For example, hydrazides react with substituted acetic acids under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) to form the oxadiazole ring. Key factors affecting yield include reaction temperature (optimized at 80–100°C), stoichiometric ratios of reagents, and purification via recrystallization from ethanol or DMF .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography confirms the planar oxadiazole ring and substituent orientations, with reported monoclinic crystal systems (e.g., space group P21/c) and bond lengths consistent with aromaticity .
  • NMR spectroscopy (¹H and ¹³C) identifies proton environments: the methoxyphenyl group shows a singlet at δ ~3.8 ppm for OCH₃, while the oxadiazole-linked acetic acid moiety exhibits characteristic splitting patterns .
  • IR spectroscopy detects C=O stretching (~1700 cm⁻¹) and N-O vibrations (~1250 cm⁻¹) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) recommend:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • First Aid : In case of exposure, rinse skin with water and seek medical attention immediately .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activities of derivatives of this compound?

  • Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from assay conditions or substituent effects. Strategies include:

  • Comparative SAR Studies : Systematically varying substituents (e.g., replacing methoxy with halogens) to isolate activity trends .
  • Standardized Assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Computational Validation : Using molecular docking to predict binding affinities against target proteins (e.g., bacterial enzymes) .

Q. How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • DFT Calculations : Predict electron density maps to identify reactive sites (e.g., oxadiazole ring susceptibility to nucleophilic attack) .
  • Degradation Modeling : Simulate hydrolysis pathways in aqueous environments (e.g., acid-catalyzed ring-opening) to assess stability .
  • Solubility Prediction : COSMO-RS models estimate solubility in solvents like DMSO or ethanol, guiding formulation design .

Q. What methodological considerations are critical when assessing the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301 tests to measure microbial degradation rates in soil/water systems .
  • Bioaccumulation Analysis : Measure logP values (experimental or predicted) to assess lipid solubility and potential for trophic transfer .
  • Ecotoxicology Assays : Conduct Daphnia magna or algal growth inhibition tests to determine EC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Reactant of Route 2
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid

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